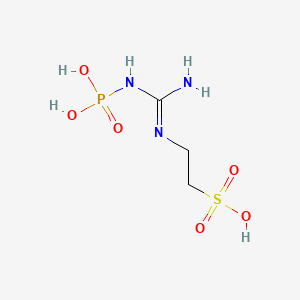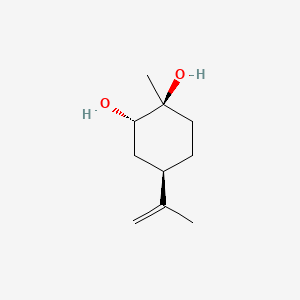![molecular formula C15H17NO3 B1196027 (3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one is a natural product found in Teclea simplicifolia, Balfourodendron riedelianum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regio- and Chemoselective Multicomponent Synthesis : Chebanov et al. (2008) describe regio- and chemoselective multicomponent protocols for synthesizing various tricyclic compounds, including those related to the chemical structure . These syntheses involve 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes, demonstrating different pathways to achieve specific product outcomes (Chebanov et al., 2008).
Novel Alkaloid Discovery : A study by Wabo et al. (2005) discusses the isolation of a novel pyranoquinoline alkaloid from the stem bark of Araliopsis tabouensis, highlighting the compound's relevance in natural product chemistry and potential biological applications (Wabo et al., 2005).
Synthetic Methodology and Green Chemistry : Shi and Yang (2011) and Wang and Shi (2012) have developed efficient synthetic methodologies for pyrazoloquinolinone derivatives, emphasizing milder reaction conditions, shorter reaction times, and environmentally friendly procedures. These methods are significant for the synthesis of compounds similar to the chemical structure (Shi & Yang, 2011); (Wang & Shi, 2012).
Potential Biological Applications
Antimicrobial and Antimalarial Activities : Sarveswari et al. (2014) report on derivatives of 4-hydroxyquinolin-2(1H)-ones, including compounds similar to the specified chemical, being screened for antimicrobial and in silico antimalarial activities. This indicates potential pharmacological applications (Sarveswari et al., 2014).
Fragmentation Pathways in Mass Spectrometry : Ea et al. (2014) explored the electron ionization mass spectrometric (EIMS) fragmentation pathways of trimethylsilyl derivatives of vicinal diols deriving from compounds structurally related to the specified chemical. This research is crucial for understanding the mass spectrometric behavior of such compounds (Ea et al., 2014).
Antifungal Agent Synthesis : Reddy et al. (2018) synthesized novel derivatives of pyranoquinolinones, showcasing their potential as antifungal agents. This aligns with the broader context of developing new pharmaceutical compounds (Reddy et al., 2018).
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO3/c1-15(2)12(17)8-10-13(18)9-6-4-5-7-11(9)16(3)14(10)19-15/h4-7,12,17H,8H2,1-3H3/t12-/m0/s1 |
Clave InChI |
HUPKGVIVTBASQC-LBPRGKRZSA-N |
SMILES isomérico |
CC1([C@H](CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
SMILES |
CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
SMILES canónico |
CC1(C(CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O)C |
Sinónimos |
ribalinine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



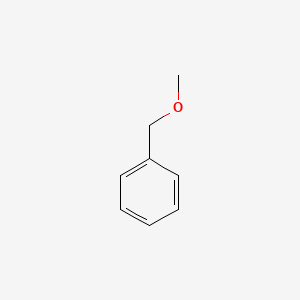
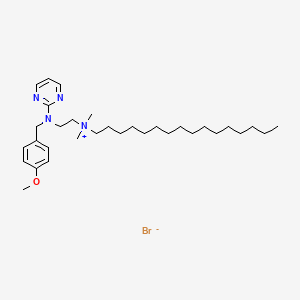
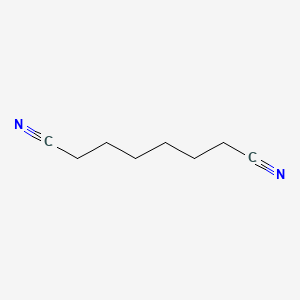
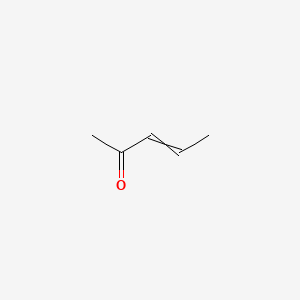

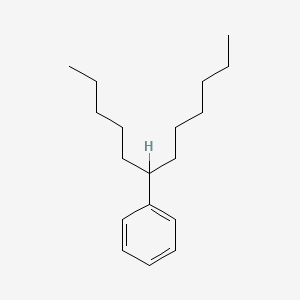
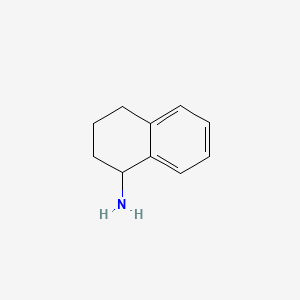

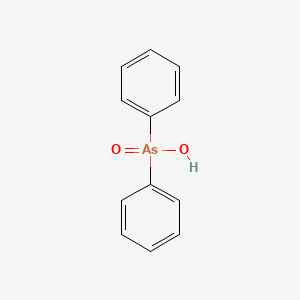

![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)
